molecular formula C16H16O B12544198 2-(1-Phenylbut-3-en-1-yl)phenol CAS No. 674768-61-7

2-(1-Phenylbut-3-en-1-yl)phenol

Cat. No.: B12544198
CAS No.: 674768-61-7
M. Wt: 224.30 g/mol
InChI Key: FROFVQAIQAWKOW-UHFFFAOYSA-N
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Description

2-(1-Phenylbut-3-en-1-yl)phenol is an organic compound with the molecular formula C16H16O It is a phenolic compound characterized by the presence of a phenol group attached to a butenyl chain, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylbut-3-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, an aryl halide undergoes nucleophilic attack by a nucleophile, leading to the formation of the desired phenolic compound. The reaction conditions typically involve the use of strong bases and elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylbut-3-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride and are conducted under controlled temperatures.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Various substituted phenolic compounds depending on the substituent introduced.

Scientific Research Applications

2-(1-Phenylbut-3-en-1-yl)phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Phenylbut-3-en-1-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenylbut-3-en-1-yl)phenol is unique due to the presence of both a phenolic group and a butenyl chain substituted with a phenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

674768-61-7

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(1-phenylbut-3-enyl)phenol

InChI

InChI=1S/C16H16O/c1-2-8-14(13-9-4-3-5-10-13)15-11-6-7-12-16(15)17/h2-7,9-12,14,17H,1,8H2

InChI Key

FROFVQAIQAWKOW-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CC=C1)C2=CC=CC=C2O

Origin of Product

United States

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